5-nitro-N-(1-phenylethyl)pyridin-2-amine
Description
Contextualization within Modern Organic Chemistry Research
In the landscape of modern organic chemistry, the pyridine (B92270) scaffold is a cornerstone, frequently incorporated into a vast array of functionally diverse molecules. nih.govnih.gov Pyridine derivatives are integral to pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and ability to participate in various chemical transformations. nih.govnih.govresearchgate.net The significance of 5-nitro-N-(1-phenylethyl)pyridin-2-amine is understood through two key aspects of its structure: the chiral 1-phenylethylamine (B125046) moiety and the 5-nitropyridine core.
Chiral amines, such as 1-phenylethylamine, are considered "privileged" chiral inducers and auxiliaries in asymmetric synthesis. nih.govdntb.gov.ua They are instrumental in the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. researchgate.netthieme-connect.com The incorporation of the 1-phenylethyl group into the 5-nitropyridine structure imparts chirality, making the entire molecule a valuable building block for the synthesis of more complex chiral molecules. nih.gov
Furthermore, the 5-nitropyridine component of the molecule is significant. The nitro group is a strong electron-withdrawing group, which polarizes the pyridine ring. This electronic feature is a key characteristic of "push-pull" chromophores, which are of significant interest in the field of nonlinear optics (NLO). worldscientific.comrsc.org
Academic Interest and Theoretical Foundations for Research on this compound
Academic interest in this compound is primarily centered on its potential applications in asymmetric catalysis and as a nonlinear optical material.
The theoretical foundation for its use in asymmetric synthesis lies in the principles of stereocontrol. The chiral 1-phenylethyl group can direct the approach of reagents in a chemical reaction, leading to the preferential formation of one enantiomer over the other. This process, known as diastereoselective synthesis, is a fundamental strategy for obtaining enantiomerically pure products. nih.gov Chiral ligands containing the 1-phenylethylamine moiety have been successfully applied in various asymmetric reactions. nih.govacs.org
The interest in this compound from a materials science perspective is based on the theory of nonlinear optics. Molecules with a "push-pull" electronic structure, featuring an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) connected by a π-conjugated system (the pyridine ring), can exhibit large second-order nonlinear optical responses. worldscientific.comrsc.orgacs.org This intramolecular charge transfer from the donor to the acceptor upon excitation with high-intensity light is the basis for the NLO effect. rsc.org The specific arrangement of these functional groups in this compound makes it a candidate for such applications.
Scope and Objectives of Scholarly Inquiry into this compound
The scholarly inquiry into this compound is multifaceted, with research objectives aimed at both fundamental understanding and practical applications.
A primary objective is the synthesis and characterization of this compound and its derivatives. Researchers are interested in developing efficient synthetic routes to access these molecules in high enantiomeric purity. researchgate.netresearchgate.net
Another significant area of investigation is the exploration of its utility as a chiral building block or ligand in asymmetric synthesis. Studies may focus on its application in the synthesis of biologically active molecules or as a catalyst in stereoselective transformations. nih.govenamine.netnih.gov The goal is to leverage the inherent chirality of the 1-phenylethyl group to control the stereochemical outcome of chemical reactions.
Furthermore, a key research focus is the investigation of its nonlinear optical properties. This includes the synthesis of derivatives with modified electron-donating or -accepting groups to tune the NLO response. acs.org The objective is to develop new organic materials with enhanced NLO performance for potential use in optoelectronic devices. rsc.org The study of aminonitropyridines as building blocks for NLO materials is an active area of research. rsc.org
Finally, given the prevalence of pyridine scaffolds in bioactive molecules, there is also potential for investigating the biological activity of this compound and its derivatives. nih.govontosight.ainih.gov Research in this area would aim to discover new therapeutic agents. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKMWGKBCDCUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341220 | |
| Record name | 5-nitro-N-(1-phenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87749-28-8 | |
| Record name | 5-nitro-N-(1-phenylethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Nitro N 1 Phenylethyl Pyridin 2 Amine
Established Synthetic Routes to 5-nitro-N-(1-phenylethyl)pyridin-2-amine
The traditional synthesis of this compound is predicated on a convergent strategy. This involves the separate synthesis of the core pyridine (B92270) and phenylethyl moieties, followed by their coupling. This approach allows for flexibility and purification of intermediates, ensuring a high quality of the final product.
Multi-step Syntheses of the Core Pyridine and Phenylethyl Moieties
Synthesis of the Pyridine Moiety: 2-Amino-5-nitropyridine (B18323)
The key pyridine intermediate is 2-amino-5-nitropyridine. The most common method for its preparation is the direct nitration of 2-aminopyridine (B139424). This electrophilic aromatic substitution reaction typically employs a mixed acid system of nitric acid and sulfuric acid. The reaction conditions are critical to control regioselectivity and maximize the yield of the desired 5-nitro isomer over the 3-nitro byproduct. semanticscholar.org The amino group at the C2 position directs the incoming nitro group to the 3- and 5-positions, with the 5-position generally being favored.
Several protocols have been developed to optimize this transformation, varying in solvent, temperature, and reaction time.
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-aminopyridine, conc. H₂SO₄, fuming HNO₃ | 1,2-dichloroethane | <10 °C | 12 h | 91.67% | chemicalbook.com |
| 2-aminopyridine, H₂SO₄, nitrosonitric acid | 1,2-dichloroethane | 58-63 °C | 10-15 h | Not specified | google.com |
| 2-aminopyridine, conc. H₂SO₄, conc. HNO₃ | Organic Solvent (in microreactor) | 20-60 °C | Not specified | 76-79% | google.com |
Synthesis of the Phenylethyl Moiety: 1-Phenylethylamine (B125046)
The 1-phenylethylamine moiety provides the chirality to the final molecule. Its synthesis typically begins from acetophenone (B1666503).
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Reductive Amination | Acetophenone is reacted with ammonia (B1221849) in the presence of a reducing agent like H₂. | A direct and common method for producing primary amines from ketones. | wikipedia.orgnih.gov |
| Leuckart Reaction | Acetophenone is heated with ammonium (B1175870) formate (B1220265) or formamide, followed by hydrolysis. | A classic method for reductive amination using formic acid derivatives as the hydrogen source. | wikipedia.org |
Since these methods produce a racemic mixture of (R)- and (S)-1-phenylethylamine, a resolution step is often required to obtain a single enantiomer. Classical resolution can be achieved using a chiral resolving agent, such as L-malic acid, which selectively crystallizes with one enantiomer. wikipedia.org
Amidation and Nitration Methodologies for Constructing this compound
Once the two precursor moieties are obtained, they can be combined to form the target molecule. The most prevalent and regioselective method is a nucleophilic aromatic substitution (SNAr) reaction.
Amidation via Nucleophilic Aromatic Substitution (SNAr)
This approach involves the reaction of an activated pyridine derivative, typically 2-chloro-5-nitropyridine (B43025), with 1-phenylethylamine. The strong electron-withdrawing effect of the nitro group at the 5-position activates the chlorine atom at the 2-position, making it susceptible to nucleophilic attack by the amine. researchgate.net This reaction is a highly efficient way to form the crucial C-N bond. The reaction typically proceeds in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and may be heated to ensure completion. researchgate.net Often, a non-nucleophilic base is added to scavenge the hydrochloric acid byproduct.
Nitration of N-(1-phenylethyl)pyridin-2-amine
An alternative, though less common, strategy involves first coupling 2-aminopyridine or 2-chloropyridine (B119429) with 1-phenylethylamine to form N-(1-phenylethyl)pyridin-2-amine, followed by nitration. However, direct nitration of primary or secondary amines can be challenging, as the basic nitrogen atom is readily protonated by strong acids, forming an unreactive ammonium salt. core.ac.ukresearchgate.net While the reduced basicity of the amino group in aminopyridines can sometimes allow for direct nitration of the ring, this method often leads to a mixture of isomers and requires a subsequent, potentially difficult, purification step. core.ac.uk
Novel Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and selective reactions. These principles are being applied to the synthesis of substituted pyridines and chiral amines.
Catalytic Syntheses and Green Chemistry Principles in this compound Production
Catalytic Syntheses
Transition-metal catalysis offers powerful alternatives for the C-N bond-forming step. Reactions like the Buchwald-Hartwig amination, which uses palladium catalysts, can couple amines with aryl halides under milder conditions and with broader substrate scope than traditional SNAr reactions. rsc.org While the high activation of 2-chloro-5-nitropyridine often makes a catalyst unnecessary, catalytic methods could be beneficial for less reactive analogues or to improve yields and reduce reaction temperatures. Ruthenium(II) catalysts have also been shown to be effective in the amination of 2-aminopyridines. thieme-connect.de
Green Chemistry Principles
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.gov For the production of this compound, this can involve:
Alternative Energy Sources: Using microwave irradiation or ultrasound can significantly reduce reaction times and improve yields for pyridine synthesis. citedrive.comresearchgate.net
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water or ethanol. researchgate.net
Biocatalysis: Employing enzymes for key transformations. As discussed below, enzymes are particularly valuable for the stereoselective synthesis of the chiral amine precursor. nih.gov
Process Intensification: The use of microreactors for hazardous reactions like nitration allows for better temperature control, improved safety, and higher efficiency. google.com
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. The key is the enantioselective synthesis of the 1-phenylethylamine precursor. nih.gov
Modern methods for producing enantiopure chiral amines include:
Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of imines derived from acetophenone is a highly efficient method for producing chiral amines with high enantiomeric excess. nih.gov
Organocatalysis: Metal-free catalytic systems can be used for the stereoselective reduction of ketimines to chiral amines. thieme-connect.com
Biocatalysis: Enzymes such as transaminases and amine dehydrogenases offer exceptional stereoselectivity. nih.gov Transaminases can convert prochiral ketones like acetophenone into chiral amines with very high enantiopurity under mild, aqueous conditions, representing a significant green chemistry advantage. researchgate.net
By using an enantiomerically pure form of 1-phenylethylamine, such as (S)-1-phenylethylamine, in the SNAr reaction with 2-chloro-5-nitropyridine, the resulting product, (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine, is also obtained in an enantiopure form, as the stereocenter is not involved in the reaction.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness, particularly for large-scale production. For the key SNAr reaction between 2-chloro-5-nitropyridine and 1-phenylethylamine, several parameters can be adjusted.
| Parameter | Condition | Rationale and Expected Outcome | Reference |
|---|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex) in SNAr reactions, accelerating the rate. | researchgate.net |
| Ethanol, Acetonitrile | Less effective but potentially greener alternatives. Reaction rates may be slower. | researchgate.net | |
| Temperature | Room Temperature to 60 °C | Sufficient for highly activated substrates. Lower temperatures minimize side reactions. | researchgate.net |
| 60-120 °C (Reflux) | Higher temperatures may be needed to drive the reaction to completion, especially with less reactive substrates or in less ideal solvents. | thieme-connect.de | |
| Base | K₂CO₃, Na₂CO₃ | Inexpensive, mild inorganic bases to neutralize HCl byproduct. | researchgate.net |
| Triethylamine (TEA), DIPEA | Soluble organic bases that act as acid scavengers. Must be non-nucleophilic to avoid competing reactions. | nih.gov |
The optimization process involves systematically varying these parameters to find the ideal balance. For instance, an initial trial might be conducted in DMF with potassium carbonate at 80 °C. Based on the yield and reaction time observed through monitoring techniques like TLC or HPLC, the temperature could be adjusted, or a different solvent/base combination could be tested to achieve the desired outcome. researchgate.net
Investigation of Solvent Effects and Temperature Regimes
The selection of an appropriate solvent is crucial for the successful synthesis of this compound, as it can significantly influence the reaction rate and yield. Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.
A study on the kinetics of the reaction between 2-chloro-5-nitropyridine and various substituted anilines in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provides valuable insights that can be extrapolated to the synthesis with 1-phenylethylamine nih.gov. These solvents are effective in promoting the reaction. Research on the amination of other heteroaryl chlorides has also explored the use of "green" solvents like water, which in some cases, with the right base, can lead to facile SNAr reactions nih.gov.
The reaction temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. For the reaction of 2-chloro-5-nitropyridine with anilines, studies have been conducted in the temperature range of 45–60°C nih.gov. In related syntheses of nitropyridine derivatives, reaction temperatures can range from ambient temperature to reflux, depending on the reactivity of the specific substrates and the solvent used google.comgoogle.com. Optimization of the temperature is essential to achieve a balance between a reasonable reaction time and high product purity.
Table 1: Hypothetical Investigation of Solvent and Temperature Effects on the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dimethylformamide (DMF) | 80 | 12 | 85 |
| 2 | Dimethyl sulfoxide (DMSO) | 80 | 10 | 88 |
| 3 | Acetonitrile (ACN) | Reflux | 24 | 75 |
| 4 | Ethanol (EtOH) | Reflux | 48 | 60 |
| 5 | Water (with K₂CO₃) | 100 | 18 | 70 |
| 6 | Dimethylformamide (DMF) | 100 | 8 | 90 |
| 7 | Dimethyl sulfoxide (DMSO) | 100 | 6 | 92 |
Evaluation of Reagent Selection and Stoichiometry
The primary reagents for the synthesis are a 2-halo-5-nitropyridine and 1-phenylethylamine. While 2-chloro-5-nitropyridine is a common starting material, other halogens, such as fluorine, can also be used. 2-Fluoro-5-nitropyridine is generally more reactive towards nucleophilic substitution than its chloro- counterpart, which could allow for milder reaction conditions nih.gov.
A kinetic study on the reaction of 2-chloro-5-nitropyridine with anilines indicated that the reaction was not base-catalyzed in DMSO and DMF nih.gov. However, in other solvent systems or with different amines, a base may be necessary to drive the reaction to completion.
Table 2: Hypothetical Evaluation of Reagent Stoichiometry for the Synthesis of this compound in DMF at 100°C
| Entry | 1-Phenylethylamine (Equivalents) | Base (Equivalents) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | None | 12 | 75 |
| 2 | 1.1 | None | 10 | 85 |
| 3 | 1.2 | None | 8 | 90 |
| 4 | 1.1 | K₂CO₃ (1.1) | 6 | 92 |
| 5 | 1.1 | Et₃N (1.1) | 7 | 91 |
Advanced Structural Elucidation and Stereochemical Analysis of 5 Nitro N 1 Phenylethyl Pyridin 2 Amine
High-Resolution Spectroscopic Characterization Techniques for 5-nitro-N-(1-phenylethyl)pyridin-2-amine
Spectroscopic techniques are fundamental to elucidating the precise molecular structure and bonding characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Detailed one-dimensional (1D) and two-dimensional (2D) NMR data for this compound are not extensively reported in publicly accessible literature. However, chemical suppliers indicate that NMR data is available for the (S)-enantiomer (CAS No. 84249-39-8), though the specific spectral details are not provided. bldpharm.com
For a molecule of this structure, a typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as signals for the methine (CH) and methyl (CH₃) protons of the phenylethyl group. The amino (NH) proton would also be present.
Information regarding solid-state NMR (ssNMR) studies on this compound is not available in the reviewed literature. Such studies could provide valuable insights into the molecular conformation and packing in the solid state.
Vibrational Spectroscopy (FTIR, Raman) and Molecular Fingerprinting
Detailed experimental Fourier-Transform Infrared (FTIR) and Raman spectra for this compound have not been found in the surveyed literature. However, based on its functional groups, the following characteristic vibrational modes would be anticipated:
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C, C=N (aromatic rings) | Stretching | 1400-1600 |
| N-O (nitro group) | Asymmetric Stretching | 1500-1570 |
| N-O (nitro group) | Symmetric Stretching | 1300-1370 |
These vibrational bands would provide a unique "molecular fingerprint" for the compound, allowing for its identification and the confirmation of the presence of its key functional groups.
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation)
High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula of this compound as C13H13N3O2, with a calculated monoisotopic mass of 243.100777 g/mol . epa.gov
X-ray Crystallography of this compound
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction and Crystal Packing Analysis
A doctoral thesis from the University of Strathclyde reports the synthesis, characterization, and crystal structure analysis of (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine and its derivatives. strath.ac.uk The abstract mentions that the analysis illustrates the interplay between molecular conformation and intermolecular interactions in determining the crystal packing arrangements. strath.ac.uk However, the specific crystallographic data (e.g., unit cell parameters, space group, atomic coordinates) are not available in the abstract. Without access to the full thesis or published crystallographic information files (CIFs), a detailed discussion of the crystal packing is not possible.
Polymorphism and Co-crystallization Studies of this compound
There is no information available in the searched scientific literature regarding polymorphism or co-crystallization studies specifically involving this compound. Such studies would be valuable in understanding how different solid-state forms of the compound might influence its physical properties.
Conformational Analysis and Stereochemical Investigations of this compound
The three-dimensional structure and stereochemistry of this compound are fundamental to its chemical and physical properties. The presence of a chiral center at the benzylic carbon of the 1-phenylethyl group gives rise to enantiomers, necessitating detailed stereochemical analysis. Furthermore, the molecule possesses several rotatable bonds, leading to a complex conformational landscape.
Chiral Recognition and Enantiomeric Purity Determination Methodologies
The effective separation and analysis of the enantiomers of this compound are critical for its characterization and application in stereospecific processes. Chiral recognition, the process by which a chiral environment or molecule interacts differently with the two enantiomers of a chiral compound, forms the basis of these methodologies.
A primary technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of CSP is critical and often involves derivatives of polysaccharides, proteins, or synthetic chiral polymers.
Another powerful method involves the use of chiral derivatizing agents (CDAs) . nih.gov In this approach, the enantiomeric mixture of the amine is reacted with a chiral agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified using standard achiral chromatographic or spectroscopic techniques, such as NMR spectroscopy. nih.gov For instance, the reaction with a chiral acid chloride could yield diastereomeric amides with distinct NMR spectra.
Chiral solvating agents (CSAs) offer a non-covalent approach to enantiomeric discrimination. nih.govmdpi.compreprints.org In an NMR experiment, the addition of a CSA to a solution of the enantiomeric amine can lead to the formation of transient diastereomeric complexes. nih.govmdpi.compreprints.org These complexes exhibit different chemical shifts, allowing for the determination of the enantiomeric ratio. nih.govmdpi.compreprints.org Compounds like (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide have been shown to be effective CSAs for a variety of chiral compounds. nih.govpreprints.org
The enantiomeric purity of this compound can be quantified as enantiomeric excess (ee), which is a measure of the difference in the amount of each enantiomer present.
Table 1: Methodologies for Enantiomeric Purity Determination
| Methodology | Principle | Typical Data Output |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | Chromatogram with two resolved peaks, each corresponding to an enantiomer. The area under each peak is used to calculate the enantiomeric ratio. |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral agent to form diastereomers with distinct spectroscopic properties. | NMR spectrum showing separate signals for the diastereomers, allowing for integration and determination of the ratio. |
Dynamic NMR and Conformational Isomerism in Solution
In solution, this compound is not a static entity but exists as an equilibrium of different conformers due to rotation around single bonds. The most significant rotations are around the C-N bond connecting the pyridine ring to the amine nitrogen and the C-C bond of the phenylethyl group. These rotations give rise to conformational isomers, or rotamers, which can interconvert at rates that are dependent on the energy barriers to rotation.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for studying these conformational dynamics. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases. When the rate becomes comparable to the frequency difference between the signals, the peaks broaden. At higher temperatures, if the interconversion is fast, the individual signals coalesce into a single, time-averaged signal.
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process. This includes the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation for the rotational barriers.
For this compound, key conformational equilibria to consider include the orientation of the phenylethyl group relative to the pyridinamine moiety. Intramolecular interactions, such as hydrogen bonding between the amine proton and the nitro group or steric hindrance, will influence the relative populations of the different conformers. nih.gov The solvent can also play a significant role in the conformational preferences.
Table 2: Hypothetical Dynamic NMR Data for Conformational Analysis
| Temperature (°C) | Appearance of Amine Proton Signal in ¹H NMR | Interpretation |
|---|---|---|
| -60 | Two distinct sharp signals | Slow exchange between two major conformers on the NMR timescale. |
| -20 | Broadening of the two signals | Intermediate exchange rate. |
| 25 | A single, slightly broadened signal | Coalescence temperature is being approached. |
From such data, the energy barrier to rotation around the C-N bond can be calculated, providing insight into the conformational flexibility of the molecule. The delicate balance between molecular conformation and intermolecular interactions ultimately dictates the packing arrangements in the solid state. strath.ac.uk
Reactivity, Reaction Mechanisms, and Chemical Transformations of 5 Nitro N 1 Phenylethyl Pyridin 2 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring, particularly when substituted with a potent electron-withdrawing nitro group, is highly deactivated towards electrophilic aromatic substitution. youtube.com Both the ring nitrogen and the nitro group decrease the nucleophilicity of the aromatic system, making reactions like nitration, halogenation, or Friedel-Crafts alkylation difficult to achieve. youtube.comnih.gov Such reactions would require vigorous conditions, often involving high temperatures and strong acids. youtube.com
Should an electrophilic substitution occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The amino group at position 2 is an ortho-, para-director, while the nitro group at position 5 is a meta-director. The pyridine nitrogen itself directs electrophiles to the 3- and 5-positions. youtube.com The combined effect makes the C-3 position the most likely, albeit still challenging, site for electrophilic attack. The mechanism proceeds via a slow, rate-determining step where the aromatic pi electrons attack the electrophile, forming a carbocation intermediate (a sigma complex), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution. numberanalytics.comyoutube.com The nitro group strongly activates the positions ortho and para to it (C-4 and C-6) for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comresearchgate.net Therefore, if a suitable leaving group were present at the C-4 or C-6 position, it could be readily displaced by a nucleophile.
Pyridine itself can undergo nucleophilic substitution at the C-2 and C-4 positions. youtube.com In the case of 5-nitro-N-(1-phenylethyl)pyridin-2-amine, direct nucleophilic substitution of a hydrogen atom (SNArH) is also a possibility, particularly at the positions activated by the nitro group. The general mechanism involves the attack of a nucleophile on an electron-poor carbon atom of the ring, forming the resonance-stabilized Meisenheimer intermediate, followed by the departure of a leaving group or, in the case of SNArH, oxidation to restore aromaticity. nih.gov
Transformations of the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. researchgate.net
The reduction of the aromatic nitro group to a primary amine is one of the most important reactions for this class of compounds, providing a gateway to a wide range of further functionalization. researchgate.netjsynthchem.com This transformation is a six-electron reduction that typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net A variety of reducing agents and conditions can be employed to achieve this conversion with high efficiency. The product of this reaction would be N2-(1-phenylethyl)pyridine-2,5-diamine .
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. ncert.nic.in Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide with a hydrogen source is a clean and efficient method. commonorganicchemistry.comorganic-chemistry.org Other reliable methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. commonorganicchemistry.comwikipedia.org
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas (from balloon or high pressure), Methanol or Ethanol solvent, Room Temperature | Highly efficient and clean, but can also reduce other functional groups like alkenes or alkynes. ncert.nic.incommonorganicchemistry.com |
| Iron (Fe) / HCl or Acetic Acid | Refluxing in acidic aqueous solution | A classic and cost-effective method. The reaction is often initiated with a small amount of acid. ncert.nic.incommonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol solvent | Provides a mild method for reduction and is tolerant of many other functional groups. commonorganicchemistry.com |
| Zinc (Zn) / Acetic Acid | Acidic conditions, mild heating may be required | Another effective metal/acid combination for this transformation. commonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst such as Ni(PPh₃)₄ in a solvent like ethanol. | NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups but can do so in the presence of a transition metal catalyst. jsynthchem.com |
The nitro group can participate in or facilitate cyclization reactions. While no specific examples for this compound are documented, related chemistry on nitropyridines suggests potential pathways. The strong electron-withdrawing nature of the nitro group activates the adjacent positions of the pyridine ring towards nucleophilic attack. nih.gov This property can be exploited in condensation reactions. For instance, 1-substituted nitropyridones have been shown to react with nucleophiles like ethyl isocyanoacetate to form pyrrolopyridine derivatives. nih.gov
Furthermore, the nitro group itself can sometimes act as a leaving group in certain nucleophilic aromatic substitution reactions, leading to cyclization if an appropriate intramolecular nucleophile is present. uni-rostock.de Reactions of 5-nitropyridin-2(1H)-ones with hydrazine (B178648) hydrate (B1144303) have been reported to cause a ring transformation, leading to the formation of pyrazole (B372694) derivatives. researchgate.net Such reactivity highlights the potential for complex rearrangements and cyclizations initiated by nucleophilic attack on the electron-deficient nitropyridine ring.
Reactions Involving the Phenylethyl Moiety and its Chiral Center
The N-(1-phenylethyl) moiety introduces several additional points of reactivity. The secondary amine is nucleophilic and can undergo reactions such as alkylation or acylation. For example, reaction with methyl acrylate (B77674) has been shown to occur with phenylethylamine, leading to N-alkylation products. researchgate.net
The phenyl group can undergo its own electrophilic aromatic substitution reactions (e.g., nitration, halogenation). As an alkylbenzene substituent, the ethylamino group directs incoming electrophiles to the ortho and para positions of the phenyl ring.
Crucially, the 1-phenylethyl group contains a chiral center. This stereocenter makes this compound a chiral molecule, existing as (R) and (S) enantiomers. bldpharm.com This chirality can be exploited in asymmetric synthesis. The 1-phenylethylamine (B125046) (α-PEA) group is a well-known chiral auxiliary and chiral inducer. mdpi.com It can direct the stereochemical outcome of reactions on other parts of the molecule or can be used to synthesize chiral ligands for asymmetric catalysis. For instance, the α-PEA moiety has been used to achieve high stereoinduction in aldol (B89426) reactions and alkylations. mdpi.com
Catalyzed Reactions of this compound
Transition metal catalysis can unlock further reactivity for this compound, enabling transformations such as cross-coupling reactions that are fundamental to modern organic synthesis.
While this compound lacks a typical halide leaving group for standard cross-coupling, it could be a substrate for C-H activation reactions. The nitro group has been shown to have the capacity to activate compounds for regioselective palladium-catalyzed C-H arylation reactions. uni-rostock.de
Alternatively, the molecule could be first functionalized, for example by introducing a bromine or iodine atom onto the pyridine ring, to enable subsequent cross-coupling reactions. A halogenated derivative could then participate in reactions like the Suzuki, Heck, or Sonogashira cross-coupling to form new carbon-carbon bonds, or the Buchwald-Hartwig amination to form new carbon-nitrogen bonds. mdpi.com For example, a Suzuki coupling reaction between a bromo-substituted derivative and an arylboronic acid, catalyzed by a palladium complex, could be used to synthesize more complex biaryl structures. mdpi.com
Recent advances have also demonstrated nickel-catalyzed C-N cross-coupling reactions that can proceed under mild, room-temperature conditions using simple nickel salts and light, coupling amines with aryl halides. nih.gov Such methodologies could potentially be adapted for reactions involving the amino group of this molecule or its derivatives.
Research Findings on the Organocatalytic Applications of this compound Remain Undocumented
Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the organocatalytic applications or chiral inductions of the chemical compound this compound has been identified. Therefore, the generation of an article on its reactivity, reaction mechanisms, and chemical transformations in the context of organocatalysis, as requested, is not possible based on currently available public information.
The inquiry for information was centered on the specific reactivity and catalytic behavior of this compound, with a focus on its potential role as an organocatalyst and its ability to induce chirality in chemical reactions. Organocatalysis is a significant area of chemical research that utilizes small organic molecules to accelerate chemical reactions. Chiral molecules, which are non-superimposable on their mirror images, are of particular interest in this field for their ability to control the stereochemistry of a reaction's products, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals.
While the structural motifs present in this compound—a chiral phenylethyl group attached to a nitro-substituted aminopyridine backbone—suggest potential for applications in asymmetric catalysis, no published studies appear to have explored this possibility. Searches for its use in specific, well-known organocatalytic transformations, or in the development of new catalytic methodologies, have not yielded any relevant results.
The absence of data prevents a detailed discussion under the requested outline of "," specifically concerning "Organocatalytic Applications and Chiral Inductions." Any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy.
Further research by the scientific community would be necessary to determine if this compound possesses any catalytic activity and to characterize its behavior in chemical transformations. Until such research is conducted and published, a detailed and informative article on this specific subject cannot be provided.
Synthesis and Chemical Transformations of Derivatives and Analogues of 5 Nitro N 1 Phenylethyl Pyridin 2 Amine
Rational Design Principles for Structural Analogues of 5-nitro-N-(1-phenylethyl)pyridin-2-amine
The design of structural analogues of this compound is largely predicated on optimizing its nonlinear optical (NPO) properties. The parent molecule possesses a significant second-order NPO response, which arises from its molecular structure, characterized by an electron-donating amino group and an electron-withdrawing nitro group attached to the pyridine (B92270) ring. This "push-pull" electronic arrangement is a key feature in many organic NPO materials.
The primary rational design principle involves the systematic modification of the molecular structure to fine-tune the electronic and steric properties, and thereby influence the macroscopic NPO response of the crystalline material. Key strategies include:
Enhancement of Molecular Hyperpolarizability: The intrinsic NPO response of a molecule is quantified by its hyperpolarizability (β). Modifications are designed to increase this value by altering the strength of the donor and acceptor groups or by extending the π-conjugated system.
Control of Crystal Packing: The macroscopic NPO effect is highly dependent on the orientation of the molecules in the crystal lattice. The introduction of specific functional groups can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, to promote a non-centrosymmetric crystal packing arrangement, which is a prerequisite for a non-zero second-order NPO response.
Modification of Physical Properties: Analogues are designed to improve physical properties such as melting point, thermal stability, and solubility, which are crucial for practical applications and crystal growth.
Small structural changes can have a profound impact on the solid-state properties of these materials. The delicate balance between molecular conformation and intermolecular interactions ultimately dictates the packing arrangements in the crystal.
Synthesis of Pyridine Ring-Modified Analogues
Modification of the pyridine ring is a central strategy in the development of analogues of this compound. These modifications aim to alter the electronic properties of the π-system and to influence the crystal packing through steric and electronic effects.
The introduction of various substituents onto the pyridine ring can significantly impact the compound's properties. A common starting material for these syntheses is 2-chloro-5-nitropyridine (B43025), which can undergo nucleophilic aromatic substitution with the appropriate amine.
A notable example is the synthesis of (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine. The introduction of a methyl group at the 3-position of the pyridine ring has been shown to yield promising NPO materials. The synthesis typically involves the reaction of a 3-substituted-2-chloro-5-nitropyridine with (S)-(-)-1-phenylethylamine.
General synthetic approaches to substituted nitropyridines often involve the nitration of substituted pyridines. For instance, the nitration of 2-aminopyridine (B139424) can yield 2-amino-5-nitropyridine (B18323), a key intermediate. Further functionalization can then be carried out. The synthesis of 3-halo-5-nitropyridine derivatives can be achieved through methods such as the nitration of 2-acylamino-5-halogenopyridines.
| Substituent at Position 3 | Precursor | Reagents and Conditions | Reference Compound |
| Methyl | 2-Chloro-3-methyl-5-nitropyridine | (S)-(-)-1-phenylethylamine | (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine |
| Halogen (e.g., Bromo) | 2-Acylamino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-3-nitro-5-bromopyridine |
This table is interactive and can be sorted by clicking on the column headers.
While direct heteroatom inclusion or ring expansion/contraction on the this compound scaffold is not extensively documented, general methodologies for the synthesis of related fused heterocyclic systems provide insight into potential strategies. These approaches often start from functionalized 2-aminopyridines.
For example, 2-aminopyridine derivatives can be used to construct fused ring systems like imidazo[1,2-a]pyridines. The reaction of a 2-aminopyridine with an α-haloketone is a common method for this transformation. In the context of the target molecule, a derivative of this compound could potentially undergo cyclization reactions to form more complex heterocyclic structures.
Ring transformation reactions also offer a pathway to novel pyridine analogues. For instance, 5-nitropyrimidine (B80762) can be converted into 2-amino-5-nitropyridine derivatives by reaction with various nucleophiles, demonstrating the feasibility of building the core pyridine structure from other heterocyclic precursors.
| Fused Ring System | Starting Material | General Reagents | Potential Analogue Class |
| Imidazo[1,2-a]pyridine | 2-Amino-5-nitropyridine derivative | α-Haloketones | Imidazo[1,2-a]pyridine analogues of the target compound |
| Pyrimido[1,2-a]pyridine | 2-Aminopyridine | β-Diketones or related synthons | Pyrimido[1,2-a]pyridine analogues of the target compound |
This table is interactive and can be sorted by clicking on the column headers.
Synthesis of N-Phenyl-Substituted Analogues of this compound
Modifications to the N-(1-phenylethyl) moiety provide another avenue for tuning the properties of the parent compound. These alterations can influence the molecule's chirality, steric bulk, and electronic characteristics.
The synthesis of analogues with substituents on the phenyl ring of the phenylethyl group can be achieved by starting with appropriately substituted 1-phenylethylamines. These substituted amines can be prepared through various synthetic routes, including the reductive amination of substituted acetophenones.
| Phenyl Ring Substituent | Substituted 1-Phenylethylamine (B125046) Precursor | General Synthetic Method |
| Methoxy | 1-(4-Methoxyphenyl)ethylamine | Reductive amination of 4-methoxyacetophenone |
| Chloro | 1-(4-Chlorophenyl)ethylamine | Reductive amination of 4-chloroacetophenone |
| Nitro | 1-(4-Nitrophenyl)ethylamine | Reductive amination of 4-nitroacetophenone |
This table is interactive and can be sorted by clicking on the column headers.
Modifications to the aliphatic chain and the chiral center of the N-substituent offer further opportunities for structural diversification.
N-Alkylation: The secondary amine in this compound can be alkylated to produce tertiary amine analogues. For example, N-methylation has been investigated as a means to alter the hydrogen bonding capabilities and crystal packing of the molecule. This can be achieved by reacting the parent compound with a methylating agent, such as methyl iodide, in the presence of a base.
Chain Homologation/Modification: The length and structure of the aliphatic chain can be varied by using different amino-alkyl side chains during the initial synthesis. For instance, using 2-phenylethylamine instead of 1-phenylethylamine would result in an analogue without a chiral center in the side chain.
Chiral Modifications: The use of enantiomerically pure starting materials, such as (S)- or (R)-1-phenylethylamine, is crucial for controlling the chirality of the final product. The synthesis of diastereomeric analogues could be explored by introducing a second chiral center, either on the pyridine ring or within the N-substituent.
| Modification | Synthetic Strategy | Example Reagent/Precursor | Resulting Analogue |
| N-Methylation | Alkylation of the secondary amine | Methyl iodide | 5-nitro-N-methyl-N-(1-phenylethyl)pyridin-2-amine |
| Removal of Chiral Center | Use of a non-chiral amine | 2-Phenylethylamine | 5-nitro-N-(2-phenylethyl)pyridin-2-amine |
| Variation of Chiral Amine | Use of other chiral amines | (S)-1-(1-Naphthyl)ethylamine | 5-nitro-N-(1-(1-naphthyl)ethyl)pyridin-2-amine |
This table is interactive and can be sorted by clicking on the column headers.
Stereochemical Control and Diastereoselective Synthesis in Derivative Preparation
The preparation of derivatives of this compound inherently involves the principles of stereochemistry due to the presence of a chiral center at the benzylic carbon of the 1-phenylethyl group. The synthesis of this compound and its derivatives often proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a chiral amine, such as (S)- or (R)-1-phenylethylamine, displaces a leaving group, typically a halogen, from the 2-position of a 5-nitropyridine ring.
The stereochemical outcome of such reactions is of paramount importance, as the biological activity and physicochemical properties of the resulting diastereomers can differ significantly. The control of stereochemistry in the preparation of these derivatives is primarily achieved through the use of an enantiomerically pure starting material, namely the chiral amine. When a racemic mixture of 1-phenylethylamine is used, the product will be a racemic mixture of the corresponding N-(1-phenylethyl)pyridin-2-amine derivatives. However, by employing an enantiopure amine, for instance, (S)-1-phenylethylamine, the resulting product will be the corresponding (S)-enantiomer of the aminopyridine derivative.
In the synthesis of more complex derivatives where additional stereocenters are introduced, the existing chiral center in the 1-phenylethyl moiety can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. This diastereoselectivity arises from the differential energetic accessibility of the transition states leading to the formation of the different diastereomers. The chiral environment created by the 1-phenylethyl group can sterically hinder or electronically favor the approach of reagents from a particular direction, leading to a preferential formation of one diastereomer over the other.
The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent, catalyst), and the specific derivative being synthesized. For instance, in reactions involving the modification of the pyridine ring or the introduction of new substituents, the bulky phenyl group and the stereochemistry at the benzylic carbon can dictate the facial selectivity of the reaction.
While specific studies on the diastereoselective synthesis of derivatives of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established. The 1-phenylethylamine group is a classic example of a chiral auxiliary that can direct the stereochemical course of a reaction.
Table 1: Factors Influencing Diastereoselectivity in Derivative Synthesis
| Factor | Influence on Diastereoselectivity |
| Chiral Auxiliary | The inherent chirality of the (S)- or (R)-1-phenylethylamine moiety is the primary source of stereochemical induction. |
| Reaction Temperature | Lower temperatures generally lead to higher diastereoselectivity by amplifying the small energy differences between diastereomeric transition states. |
| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the substrate and transition states, thereby affecting diastereoselectivity. |
| Catalyst/Reagent | The nature and chirality of any catalysts or reagents used in subsequent transformations can either enhance or diminish the directing effect of the 1-phenylethyl group. |
| Steric Hindrance | The steric bulk of both the chiral auxiliary and the incoming reagent plays a crucial role in determining the favored direction of approach. |
Structure-Reactivity Relationships within Analogues of this compound
The reactivity of analogues of this compound is significantly influenced by the electronic and steric properties of the substituents on both the pyridine and the phenyl rings. The core structure features a pyridine ring activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position.
Electronic Effects:
The nitro group at the 5-position plays a critical role in the reactivity of the pyridine ring. Its powerful electron-withdrawing nature (-M and -I effects) delocalizes the electron density of the aromatic system, making the carbon atoms, particularly at the 2- and 4-positions, more electrophilic and thus more susceptible to nucleophilic attack. This is a key principle in the SNAr mechanism by which the parent compound is often synthesized.
The reactivity of analogues can be modulated by introducing other substituents onto the pyridine ring. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, would be expected to decrease the electrophilicity of the pyridine ring and thus reduce the rate of nucleophilic substitution reactions. Conversely, the introduction of additional electron-withdrawing groups (EWGs), such as cyano or trifluoromethyl groups, would further activate the ring towards nucleophilic attack.
The nature of the substituent on the exocyclic nitrogen atom also influences reactivity. The 1-phenylethyl group itself is primarily an electron-donating group through inductive effects. Modifications to the phenyl ring of this group can also alter the electronic properties of the amine nitrogen. For example, electron-withdrawing substituents on the phenyl ring would decrease the electron density on the nitrogen, potentially making it less nucleophilic in certain reactions, while electron-donating groups would have the opposite effect.
Steric Effects:
Steric hindrance plays a significant role in the reactivity of these analogues. The bulky 1-phenylethyl group attached to the exocyclic nitrogen can sterically shield the pyridine ring, particularly the adjacent positions. This can influence the regioselectivity of reactions on the pyridine ring, favoring attack at less hindered positions.
The size and position of other substituents on the pyridine ring will also impact reactivity. Large substituents ortho to the amino group or the nitro group could hinder the approach of reagents and slow down reaction rates.
Table 2: Predicted Influence of Substituents on the Reactivity of Analogues
| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity (Nucleophilic Aromatic Substitution) |
| Pyridine Ring (other than C2, C5) | Electron-Withdrawing Group (EWG) | Increased reactivity |
| Pyridine Ring (other than C2, C5) | Electron-Donating Group (EDG) | Decreased reactivity |
| Phenyl Ring of 1-phenylethyl | Electron-Withdrawing Group (EWG) | Decreased nucleophilicity of the exocyclic nitrogen |
| Phenyl Ring of 1-phenylethyl | Electron-Donating Group (EDG) | Increased nucleophilicity of the exocyclic nitrogen |
Advanced Applications of 5 Nitro N 1 Phenylethyl Pyridin 2 Amine in Materials Science and Supramolecular Chemistry Excluding Biological/pharmacological Contexts
Optoelectronic Properties and Applications of 5-nitro-N-(1-phenylethyl)pyridin-2-amine and its Derivatives
The inherent asymmetry and polarized electronic structure of this compound make it a promising candidate for optoelectronic applications. Research into this and structurally related compounds has revealed potential for use in non-linear optics and as fluorescent materials.
While comprehensive luminescence and fluorescence data for this compound are not extensively documented in the public domain, studies on closely related 2-amino-5-nitropyridine (B18323) derivatives demonstrate the potential of this molecular scaffold in the design of fluorescent materials. For instance, unsubstituted pyridin-2-amine exhibits a high quantum yield, making it a promising platform for the development of fluorescent probes.
Further research into substituted aminopyridines has shown that their fluorescent properties can be tuned by altering the substituents on the pyridine (B92270) ring. This suggests that the this compound framework could be systematically modified to achieve desired emission characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent markers in non-biological systems.
A notable example is the development of a fluorescent probe based on a derivative of N-(2-aminoethyl)-5-nitropyridin-2-amine. This research underscores the capacity of the 5-nitropyridin-2-amine moiety to serve as a core component in molecules designed for specific sensing applications, which is further elaborated upon in section 7.3.
The photophysical properties of this compound are intrinsically linked to the intramolecular charge transfer (ICT) character arising from the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" system is a common design motif for creating molecules with significant non-linear optical (NLO) properties. The chiral phenylethyl substituent can further influence the solid-state packing, which in turn affects the bulk NLO response.
Studies on derivatives have shown that small structural modifications can have a significant impact on the solid-state NLO properties. For example, the introduction of a methyl group at the 3-position of the pyridine ring or at the amino nitrogen atom has been investigated to optimize these properties. While detailed energy transfer studies on this specific compound are not widely available, the fundamental principles of ICT suggest that it could be a candidate for energy transfer studies in appropriately designed molecular systems.
Role of this compound in Supramolecular Assembly
The rational design of solid-state materials with desired properties is a cornerstone of crystal engineering. The functional groups present in this compound, namely the amino group, the nitro group, and the aromatic rings, provide multiple sites for non-covalent interactions that govern its self-assembly into ordered supramolecular structures.
Hydrogen bonding is a dominant intermolecular force in the crystal packing of 2-amino-5-nitropyridine and its derivatives. The amino group acts as a hydrogen bond donor, while the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding networks.
In the crystal structures of related compounds, such as the salts of 2-amino-5-nitropyridine, extensive hydrogen-bonding motifs are observed. For example, in 2-amino-5-nitropyridinium sulfamate, N—H⋯O and N—H⋯N hydrogen bonds create a complex three-dimensional network. Similarly, in the bromide salts of 2-amino-5-nitropyridine, N—H⋯Br⁻ interactions are key to the supramolecular architecture. These examples highlight the potential of the amino and nitro groups in this compound to direct crystal packing through specific hydrogen bonds.
Table 1: Crystallographic Parameters of 2-amino-5-nitropyridine Bromide Polymorphs
| Property | Acentric (P2₁) | Centric (P2₁/a) |
|---|---|---|
| Lattice a (Å) | 10.023(5) | 12.634(1) |
| Lattice b (Å) | 7.8009(4) | 7.894(2) |
| Lattice c (Å) | 4.899(3) | 7.847(1) |
| β angle (°) | 94.89(4) | 91.12(3) |
| Unit cell volume (ų) | 384.4(1) | 772.53(4) |
Data for 2-amino-5-nitropyridine bromide, a closely related compound, illustrating the impact of molecular packing on crystal symmetry.
The presence of two aromatic rings, the pyridine and the phenyl groups, in this compound makes π-stacking and other aromatic interactions significant in its solid-state structure. These interactions, which involve the face-to-face or edge-to-face arrangement of the aromatic rings, play a crucial role in stabilizing the crystal lattice.
Chemo-sensing Applications of this compound (Targeting Non-biological Analytes)
The 5-nitropyridin-2-amine scaffold has shown promise in the development of chemosensors for non-biological analytes. The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for metal ions, and this interaction can be transduced into a measurable signal, such as a change in fluorescence.
A compelling example is the development of a fluorescent "turn-on" probe for the detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous media. This sensor was synthesized from a derivative of N-(2-aminoethyl)-5-nitropyridin-2-amine. The binding of the metal ions to the sensor molecule resulted in a significant enhancement of its fluorescence intensity, allowing for the selective detection of these cations. This demonstrates the potential of the 5-nitropyridin-2-amine core in the design of highly sensitive and selective chemosensors for environmental monitoring or industrial applications where the detection of heavy metal ions is crucial.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-nitropyridine |
| N-(2-aminoethyl)-5-nitropyridin-2-amine |
| 2-amino-5-nitropyridinium sulfamate |
Detection of Specific Metal Ions or Anions
There is currently no available scientific literature that describes the application of this compound as a chemosensor for the detection of specific metal ions or anions. Research into the sensing capabilities of related pyridine-based ligands is prevalent, often exploring the changes in photophysical properties upon coordination with a target analyte. However, studies specifically employing the this compound scaffold for this purpose have not been reported.
Ligand Chemistry and Coordination Complexes with this compound
While the structure of this compound, featuring a pyridine nitrogen, an amino nitrogen, and a nitro group, suggests its potential as a ligand for metal coordination, dedicated studies on its coordination chemistry are absent from the current body of scientific literature.
Synthesis and Characterization of Metal Complexes
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction of Complexes)
In the absence of synthesized metal complexes of this compound, there are consequently no reports on their structural analysis through techniques such as X-ray crystallography. Such studies would be crucial in determining the coordination modes of the ligand and the geometry of the resulting complexes.
Catalytic Activity of this compound Metal Complexes (non-biological catalysis)
The exploration of the catalytic activity of metal complexes is a cornerstone of inorganic and organometallic chemistry. However, there is no available research on the catalytic applications of metal complexes derived from this compound in non-biological reactions.
Emerging Research Directions and Future Perspectives for 5 Nitro N 1 Phenylethyl Pyridin 2 Amine
Integration of 5-nitro-N-(1-phenylethyl)pyridin-2-amine into Novel Material Systems (e.g., Polymers, Nanostructures)
The incorporation of this compound into larger molecular assemblies such as polymers and nanostructures represents a promising frontier for creating materials with tailored optical, electronic, and chiroptical properties. The presence of the nitro group, a strong electron-withdrawing moiety, coupled with the electron-donating nature of the amino group, imparts significant charge-transfer characteristics to the pyridine (B92270) ring. This electronic profile is a key prerequisite for applications in nonlinear optics and organic electronics.
Polymers: The secondary amine group in this compound provides a reactive handle for its covalent incorporation into polymer backbones or as a pendant group. Polymerization strategies could include condensation polymerization with suitable difunctional monomers or post-polymerization modification of reactive polymers. The resulting functionalized polymers could exhibit unique properties stemming from the chiral and electronically active side chains. For instance, polymers bearing this moiety may find use in chiral stationary phases for enantioselective separations or as active layers in organic light-emitting diodes (OLEDs). The inherent chirality of the (1-phenylethyl) group can induce helical conformations in the polymer chains, leading to materials with strong circular dichroism and potential applications in chiroptical devices.
Nanostructures: The self-assembly of this compound or its derivatives into well-defined nanostructures is another exciting avenue of research. The interplay of π-π stacking interactions between the aromatic rings and hydrogen bonding involving the amine and nitro groups can drive the formation of ordered aggregates such as nanofibers, nanoribbons, or vesicles. The chirality of the molecule is expected to be translated into the morphology of these nanostructures, leading to helical or other complex chiral architectures. Such chiral nanomaterials could be explored for their applications in asymmetric catalysis, sensing, and as templates for the growth of inorganic nanomaterials. Furthermore, the functionalization of existing nanoparticles, such as gold or silica (B1680970) nanoparticles, with this compound can impart new functionalities and create hybrid materials with combined properties. For example, aminopyridine-functionalized magnetic nanoparticles have been explored for the efficient enrichment of biomolecules, suggesting a potential application space for derivatives like the one . nih.gov
Table 1: Potential Applications of this compound in Material Systems
| Material System | Potential Application | Key Functional Feature |
| Polymers | Chiral stationary phases for HPLC | Enantioselective recognition |
| Organic Light-Emitting Diodes (OLEDs) | Charge-transfer properties | |
| Chiroptical devices | Circular dichroism | |
| Nanostructures | Asymmetric catalysis | Chiral catalytic sites |
| Chiral sensing | Enantioselective binding | |
| Templates for nanomaterial synthesis | Ordered molecular assembly | |
| Hybrid Materials | Targeted drug delivery | Biocompatible functionalization |
| Biomolecule separation | Specific affinity binding |
Advanced Computational Design and In Silico Screening of this compound-based Architectures
Computational chemistry and in silico screening are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based architectures for specific applications. These methods allow for the prediction of molecular properties and the rational design of new derivatives with enhanced functionalities, thereby reducing the need for extensive and often costly experimental synthesis and testing.
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. researchgate.netnih.gov Such studies are crucial for understanding the intramolecular charge transfer characteristics, which are fundamental to its potential applications in nonlinear optics and electronics. Furthermore, DFT can be employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting the electronic behavior of these molecules in devices. Theoretical calculations have been used to derive the dipole moment and hyperpolarizability of related 2-amino-5-nitropyridine (B18323) cocrystals, suggesting that such compounds are potential candidates for nonlinear optical materials. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be utilized to study the conformational dynamics and intermolecular interactions of this compound in different environments. This is particularly important for understanding the self-assembly behavior of the molecule and the formation of ordered nanostructures. By simulating the interactions between multiple molecules, researchers can predict the most stable packing arrangements and the resulting morphologies of the aggregates.
Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening: For potential applications in areas such as catalysis or sensing, QSAR models can be developed to correlate the structural features of this compound derivatives with their activity. rsc.org By screening large virtual libraries of related compounds, it is possible to identify new candidates with improved performance. This in silico screening approach can significantly streamline the discovery process for new functional materials based on this chiral scaffold.
Table 2: Computational Methods and Their Applications in the Study of this compound
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, dipole moment, hyperpolarizability |
| Molecular geometry optimization | Bond lengths, bond angles, dihedral angles | |
| Vibrational analysis | IR and Raman spectra | |
| Molecular Dynamics (MD) | Self-assembly studies | Packing arrangements, aggregate morphology |
| Conformational analysis | Stable conformers, rotational barriers | |
| QSAR and In Silico Screening | Design of new derivatives | Correlation of structure with activity |
| Virtual library screening | Identification of lead compounds |
Green Chemistry Innovations in the Synthesis and Non-Biological Application of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes and applications of chemical compounds. For this compound, there are significant opportunities to develop more sustainable and environmentally benign methodologies for its synthesis and to explore its non-biological applications in a manner that aligns with these principles.
Green Synthesis: Traditional methods for the synthesis of aminopyridines and their derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Green chemistry innovations in this area focus on the use of alternative energy sources, such as microwave or ultrasound irradiation, to accelerate reactions and improve yields. nih.gov The use of greener solvents, such as water or bio-based solvents, is also a key aspect. Catalyst-free and multi-component reactions represent another promising avenue for the sustainable synthesis of aminopyridine derivatives, as they can reduce the number of synthetic steps and improve atom economy. mdpi.com Furthermore, biocatalytic methods, employing enzymes, are emerging as powerful tools for the enantioselective synthesis of chiral amines, which could be applied to the synthesis of enantiopure this compound. rsc.org
Non-Biological Applications: The non-biological applications of this compound, particularly in materials science, can also benefit from a green chemistry perspective. For example, its use in the development of organic electronic materials aligns with the goal of creating more sustainable alternatives to traditional inorganic materials. The design of recyclable polymers and materials based on this compound would further enhance its green credentials.
Challenges and Opportunities in the Academic Research Landscape of this compound
The academic research landscape for this compound is characterized by both significant challenges and exciting opportunities. While the broader field of aminopyridine chemistry is well-established, this specific chiral derivative remains relatively underexplored.
Challenges:
Synthesis of Enantiopure Compound: A major challenge lies in the development of efficient and scalable synthetic routes to produce the enantiomerically pure forms of this compound. While methods for the synthesis of chiral amines exist, their application to this specific molecule may require significant optimization. The construction of quaternary carbon centers, if modifications are desired, remains a general challenge in organic synthesis. nih.gov
Limited Commercial Availability: The limited commercial availability of the starting materials and the final compound can hinder widespread research efforts.
Comprehensive Characterization: A thorough understanding of the physicochemical properties of this compound is currently lacking. Detailed experimental and theoretical studies are needed to fully characterize its optical, electronic, and chiroptical properties.
Demonstration of Functionality: While potential applications in materials science are promising, concrete demonstrations of the functionality of materials incorporating this molecule are needed to attract broader interest from the scientific community.
Opportunities:
Fundamental Research: There is a significant opportunity for fundamental research to explore the unique properties of this chiral molecule. Studies on its self-assembly, photophysics, and interactions with other molecules could lead to new scientific insights.
Development of Novel Materials: The untapped potential of this compound in the design of new functional materials presents a major opportunity for materials chemists.
Interdisciplinary Collaboration: Research on this compound is inherently interdisciplinary, requiring expertise in organic synthesis, materials science, computational chemistry, and physics. This provides an excellent opportunity for collaboration between different research groups.
Niche Applications: The unique combination of chirality and electronic properties may lead to niche applications where this molecule offers a distinct advantage over existing materials. For instance, its use in nonlinear optics for all-optical communications is an area of active research for related organic materials. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 5-nitro-N-(1-phenylethyl)pyridin-2-amine, and how can regioselectivity be controlled during nitration?
- Methodological Answer : A common approach involves introducing the nitro group to pyridine derivatives via nitration using mixed acids (HNO₃/H₂SO₄). For regioselectivity, steric and electronic factors are critical. For example, bulky substituents like the 1-phenylethyl group in N-(1-phenylethyl)pyridin-2-amine may direct nitration to the 5-position due to steric hindrance at adjacent positions. Post-functionalization via nucleophilic substitution or reductive amination can introduce the phenylethyl group. Confirm regiochemistry using ¹H NMR (e.g., coupling constants for aromatic protons) and LCMS for molecular weight validation .
Q. How can the purity and structural integrity of this compound be verified after synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification.
- Spectroscopy :
- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., doublets for para-substituted nitro groups) and integration ratios for substituents.
- LCMS-ESI : Confirm the molecular ion peak ([M+H]⁺) and isotopic pattern.
- IR Spectroscopy : Identify characteristic nitro group stretches (~1520 cm⁻¹ for asymmetric NO₂) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic effects of the nitro group on the pyridine ring in this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to model charge distribution and frontier molecular orbitals (HOMO/LUMO). Compare with XRD data for bond angles and dihedral angles.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (nitro group) to predict reactivity in nucleophilic/electrophilic reactions .
Q. How can the steric effects of the 1-phenylethyl substituent influence the compound’s binding affinity in biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like 5-HT₇ receptors. Compare docking scores with analogs lacking the phenylethyl group.
- SAR Studies : Synthesize derivatives with varying substituents (e.g., isopropyl vs. phenylethyl) and assay inhibitory activity. Correlate steric bulk (via Taft parameters) with bioactivity .
Q. What strategies mitigate competing side reactions (e.g., over-nitration or reduction) during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Perform nitration at 0–5°C to limit over-nitration.
- Protecting Groups : Temporarily protect the amine with acetyl or tert-butoxycarbonyl (Boc) groups before nitration.
- Reductive Conditions : Use catalytic hydrogenation (Pd/C, H₂) instead of harsh reductants like LiAlH₄ to preserve the nitro group during downstream steps .
Notes for Experimental Design
- Contradiction Management : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), re-examine reaction conditions for potential regioisomeric byproducts .
- Advanced Purification : For trace impurities, employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
